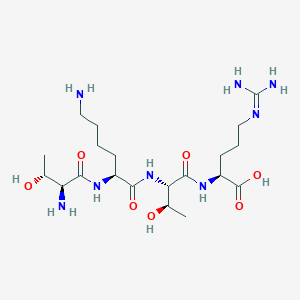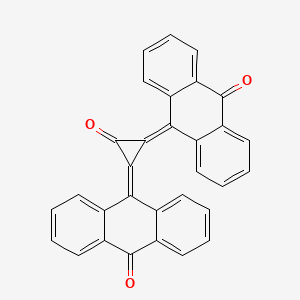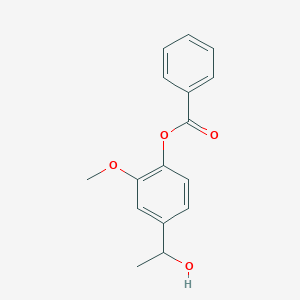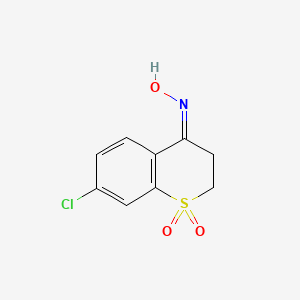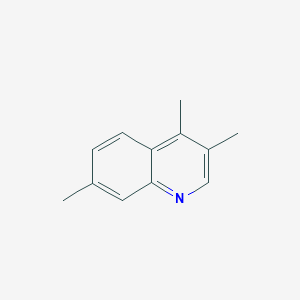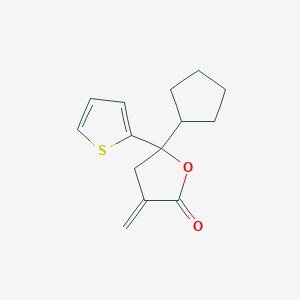
5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one is an organic compound that features a unique structure combining a cyclopentyl ring, a thiophene ring, and an oxolanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction with a thiophene derivative.
Formation of the Oxolanone Ring: The oxolanone ring is formed through a lactonization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the oxolanone ring, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, especially at the thiophene ring, where electrophilic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives or other substituted thiophene compounds.
Applications De Recherche Scientifique
5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the oxolanone ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Cyclopentyl Derivatives: Compounds such as cyclopentylamine and cyclopentanol have the cyclopentyl ring.
Oxolanone Derivatives: Compounds like γ-butyrolactone share the oxolanone ring structure.
Uniqueness
5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one is unique due to the combination of these three distinct rings in a single molecule. This structural complexity imparts unique chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
71741-75-8 |
|---|---|
Formule moléculaire |
C14H16O2S |
Poids moléculaire |
248.34 g/mol |
Nom IUPAC |
5-cyclopentyl-3-methylidene-5-thiophen-2-yloxolan-2-one |
InChI |
InChI=1S/C14H16O2S/c1-10-9-14(16-13(10)15,11-5-2-3-6-11)12-7-4-8-17-12/h4,7-8,11H,1-3,5-6,9H2 |
Clé InChI |
LMQYCKYRSOEPJU-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(OC1=O)(C2CCCC2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


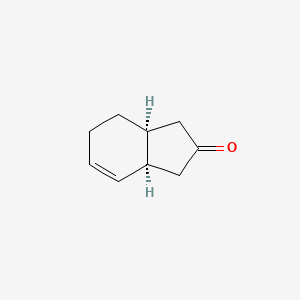
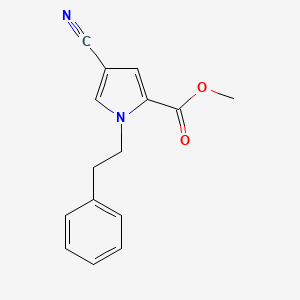

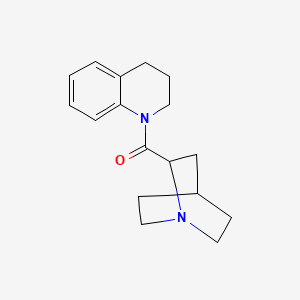
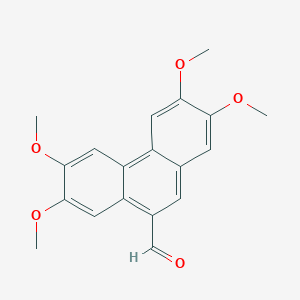
![2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14460831.png)
